molecular formula C13H12N2O B3042203 5-[(1-Indolyl)methyl]-3-methylisoxazole CAS No. 528593-71-7

5-[(1-Indolyl)methyl]-3-methylisoxazole

Cat. No. B3042203
CAS RN: 528593-71-7
M. Wt: 212.25 g/mol
InChI Key: FPZFIAHARAHNDG-UHFFFAOYSA-N
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Description

“5-[(1-Indolyl)methyl]-3-methylisoxazole” is an organic compound that belongs to the isoxazole family. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their prevalence in selected alkaloids . The synthesis of “this compound” can be achieved from Indole and 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H12N2O . The structure of indole derivatives is important as they can mimic the structure of peptides and bind reversibly to proteins .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 212.25 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Immunological Activities

A study investigated the immunological activities of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one derivatives, including 5-[(1-Indolyl)methyl]-3-methylisoxazole. These compounds were evaluated through in vitro and in vivo assays in mice and human models. Quantum-chemical investigations were also conducted to understand the correlations between molecular structure and biological properties (Jezierska et al., 2004).

Inhibition of Indole N-methyltransferase

Research focused on the inhibition of indole N-methyltransferase using multisubstrate adducts, which includes compounds structurally related to this compound. These studies aimed to develop inhibitors for specific methyltransferase enzymes (Benghiat & Crooks, 1983).

Antimicrobial Activity

A study synthesized new 1-[(tetrazol-5-yl)methyl]indole derivatives and evaluated their antimicrobial activity against various microorganisms. These derivatives are structurally similar to this compound and exhibited significant antibacterial and antifungal activities (El-Sayed et al., 2011).

Synthesis for Pharmaceutical Applications

Another research outlined the synthesis of 5-methylisoxazoles, including methods that might be applicable for the synthesis of this compound. These synthesized compounds have potential applications in the pharmaceutical industry, as indicated by their use in the rapid synthesis of drugs like valdecoxib and oxacillin (Dong et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future of “5-[(1-Indolyl)methyl]-3-methylisoxazole” and similar compounds lies in further exploration of their biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-[(1-Indolyl)methyl]-3-methylisoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, thereby affecting the metabolic pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of various signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect the expression of genes involved in these processes, thereby influencing cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, indole derivatives are known to bind to nuclear receptors, modulating their activity and influencing gene expression . Additionally, this compound can inhibit or activate enzymes, thereby affecting the biochemical pathways they regulate.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced over time, while others diminish.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds . This compound can also affect metabolic flux and metabolite levels, altering the balance of metabolic pathways and influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

5-(indol-1-ylmethyl)-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-8-12(16-14-10)9-15-7-6-11-4-2-3-5-13(11)15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZFIAHARAHNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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